molecular formula C8H16O2 B14696027 Propanoic acid, 1,1-dimethylpropyl ester CAS No. 34949-22-9

Propanoic acid, 1,1-dimethylpropyl ester

Cat. No.: B14696027
CAS No.: 34949-22-9
M. Wt: 144.21 g/mol
InChI Key: RHSLWHLBYFOBAF-UHFFFAOYSA-N
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Description

Propanoic acid, 1,1-dimethylpropyl ester is a branched-chain ester derived from propanoic acid and 1,1-dimethylpropanol. The ester group, 1,1-dimethylpropyl (also termed tert-pentyl), consists of a three-carbon propyl chain with two methyl substituents on the first carbon adjacent to the oxygen atom. This structure imparts significant steric hindrance, influencing its physical properties and reactivity.

Properties

CAS No.

34949-22-9

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

2-methylbutan-2-yl propanoate

InChI

InChI=1S/C8H16O2/c1-5-7(9)10-8(3,4)6-2/h5-6H2,1-4H3

InChI Key

RHSLWHLBYFOBAF-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC(C)(C)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Propanoic acid, 1,1-dimethylpropyl ester can be synthesized through the esterification reaction between propanoic acid and 1,1-dimethylpropanol. The reaction typically requires an acid catalyst, such as concentrated sulfuric acid, to proceed efficiently. The general reaction is as follows:

Propanoic acid+1,1-dimethylpropanolPropanoic acid, 1,1-dimethylpropyl ester+Water\text{Propanoic acid} + \text{1,1-dimethylpropanol} \rightarrow \text{this compound} + \text{Water} Propanoic acid+1,1-dimethylpropanol→Propanoic acid, 1,1-dimethylpropyl ester+Water

Industrial Production Methods: In an industrial setting, the esterification process can be carried out in a batch reactor or a continuous flow reactor. The reaction mixture is heated to a temperature of around 60-70°C, and the water produced is continuously removed to drive the reaction to completion. The ester is then purified through distillation.

Chemical Reactions Analysis

Types of Reactions:

    Hydrolysis: Propanoic acid, 1,1-dimethylpropyl ester can undergo hydrolysis in the presence of an acid or base to yield propanoic acid and 1,1-dimethylpropanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Transesterification: It can react with another alcohol in the presence of an acid or base catalyst to form a different ester and alcohol.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, water.

    Reduction: Lithium aluminum hydride (LiAlH4), dry ether.

    Transesterification: Acid or base catalyst, another alcohol.

Major Products Formed:

    Hydrolysis: Propanoic acid and 1,1-dimethylpropanol.

    Reduction: 1,1-dimethylpropanol.

    Transesterification: A different ester and alcohol.

Scientific Research Applications

Propanoic acid, 1,1-dimethylpropyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: Employed in the study of esterases, enzymes that hydrolyze esters.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible esters.

    Industry: Utilized in the production of fragrances, flavorings, and as a plasticizer in polymer chemistry.

Mechanism of Action

The mechanism of action of propanoic acid, 1,1-dimethylpropyl ester involves its interaction with enzymes such as esterases, which catalyze the hydrolysis of the ester bond. This hydrolysis reaction results in the formation of propanoic acid and 1,1-dimethylpropanol. The molecular targets include the ester bond, and the pathways involved are those related to ester hydrolysis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Feature
Propanoic acid, 1,1-dimethylpropyl ester C₈H₁₄O₂* ~142.19* Not explicitly listed Esterified with tert-pentyl group
Propanoic acid, 1,1-dimethylethyl ester (tert-butyl propionate) C₇H₁₂O₂ 130.18 20487-40-5 Esterified with tert-butyl group
Propanoic acid, 2,2-dimethyl-, 2,2-dimethylpropyl ester (neopentyl pivalate) C₁₀H₂₀O₂ 172.26 5340-26-1 Esterified with neopentyl (2,2-dimethylpropyl) group
Ethaneperoxoic acid, 1,1-dimethylpropyl ester C₇H₁₄O₃ 146.18 690-83-5 Peroxy ester with tert-pentyl group

*Note: The molecular formula and weight for the target compound are inferred based on structural analogs .

Physical and Chemical Properties

  • Boiling Point :

    • tert-Butyl propionate (C₇H₁₂O₂) has a boiling point of ~131°C, while neopentyl pivalate (C₁₀H₂₀O₂) boils at ~220°C due to increased molecular weight and branching .
    • The target compound (tert-pentyl propionate) likely has a boiling point intermediate between these values (~150–180°C), as the larger tert-pentyl group increases molecular weight but reduces intermolecular forces compared to neopentyl pivalate.
  • Reactivity: Esters with bulky alkyl groups (e.g., tert-pentyl) exhibit slower hydrolysis rates due to steric hindrance. For example, neopentyl pivalate is highly resistant to hydrolysis, making it suitable as a stabilizer in polymers .

Research Findings and Data Gaps

  • Synthetic Methods :

    • Esters like tert-butyl propionate are synthesized via acid-catalyzed esterification. The bulky tert-pentyl group in the target compound may necessitate higher reaction temperatures or prolonged reflux .
  • Toxicity and Environmental Impact: Limited data exist for the target compound, but structurally similar esters (e.g., neopentyl pivalate) show low acute toxicity (LD₅₀ > 2000 mg/kg in rats) . Environmental persistence is influenced by branching; highly branched esters degrade more slowly due to reduced microbial accessibility .

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